(3-ethenylphenyl)phenyl-methanone chemical properties and structure
(3-ethenylphenyl)phenyl-methanone chemical properties and structure
Synonyms: 3-Vinylbenzophenone, m-Vinylbenzophenone CAS Number: 63444-57-5[1]
Executive Summary
(3-Ethenylphenyl)phenyl-methanone, commonly known as 3-Vinylbenzophenone (3-VBP) , is a bifunctional aromatic ketone characterized by a photoactive benzophenone core and a polymerizable vinyl group at the meta position. This dual functionality makes it a critical intermediate in pharmaceutical synthesis (specifically for the NSAID Ketoprofen ) and a high-value functional monomer in materials science.
For researchers and drug developers, 3-VBP serves two distinct roles:
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Pharmaceutical Intermediate: It acts as a substrate for regioselective carbonylation to form 2-arylpropionic acids.
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Photoactive Monomer: It allows the incorporation of benzophenone moieties into polymer backbones, enabling UV-induced crosslinking, surface modification, and photoaffinity labeling.
Chemical Structure & Physical Properties
The molecule consists of two phenyl rings linked by a carbonyl group (benzophenone), with a vinyl group attached to the 3-position of one ring. The meta substitution is crucial; unlike para-isomers, the meta-vinyl group maintains a degree of electronic decoupling from the carbonyl, preserving the n-π* transition required for efficient hydrogen abstraction in photochemical applications.
Table 1: Physicochemical Constants
| Property | Value | Note |
| Molecular Formula | C₁₅H₁₂O | |
| Molecular Weight | 208.26 g/mol | |
| Physical State | Viscous Oil / Low-melting Solid | Often isolated as an oil; crystallizes upon high purity.[2] |
| Boiling Point | ~354°C (Predicted) | Decomposes at high T; distill under vacuum. |
| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water. |
| LogP | 3.56 | Highly lipophilic. |
| UV Absorption | λₘₐₓ ~254 nm (π-π), ~330-365 nm (n-π) | n-π* transition is critical for photoactivity. |
Synthesis & Manufacturing
The industrial and laboratory standard for synthesizing 3-VBP is the Heck Coupling reaction. This route is preferred over Wittig olefination due to higher atom economy and the avoidance of triphenylphosphine oxide waste.
Experimental Protocol: Palladium-Catalyzed Heck Coupling
Objective: Synthesis of 3-vinylbenzophenone from 3-bromobenzophenone.
Reagents:
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Substrate: 3-Bromobenzophenone (1.0 eq)
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Vinyl Source: Ethylene gas (atm pressure) or Vinylboronic anhydride (Suzuki variant)
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Catalyst: Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
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Ligand: Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine (4 mol%)
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Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 eq)
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Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
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Setup: Charge a flame-dried Schlenk flask with 3-bromobenzophenone, Pd(OAc)₂, and Phosphine ligand under an argon atmosphere.
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Solvation: Dissolve the solids in anhydrous DMF. Add the base (Et₃N) via syringe.
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Vinylation:
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Gas Method: Purge the vessel with Ethylene gas and maintain a balloon pressure of ethylene.
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Alternative: Add vinyl tributyltin (Stille) or vinyl boronate (Suzuki) if gas handling is unavailable.
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Reaction: Heat the mixture to 80–100°C for 12–24 hours. Monitor consumption of bromide by TLC (Hexane/EtOAc 9:1).
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Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF and salts. Dry organic layer over MgSO₄.[3]
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Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis & Reactivity Pathway
The following diagram illustrates the synthesis of 3-VBP and its subsequent transformation into the drug Ketoprofen or a crosslinked polymer network.
Figure 1: Synthetic pathways for 3-Vinylbenzophenone, highlighting its divergence into pharmaceutical and material science applications.
Polymerization & Reactivity Profile
3-VBP is a styrenic monomer. It undergoes free radical polymerization (FRP) but is rarely used as a homopolymer due to brittleness. Instead, it is copolymerized (typically 1–5 mol%) with monomers like Styrene, Methyl Methacrylate (MMA), or Acrylamide to confer photo-responsiveness to the bulk material.
Protocol: Copolymerization with Styrene
Objective: Create a photoactive polystyrene derivative.
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Preparation: In a polymerization ampoule, mix Styrene (95 mol%) and 3-Vinylbenzophenone (5 mol%).
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Initiator: Add AIBN (Azobisisobutyronitrile) at 1 wt% relative to monomers.
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Degassing: Dissolve in Toluene (50% w/v). Perform three freeze-pump-thaw cycles to remove oxygen (critical to prevent radical quenching).
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Polymerization: Seal the ampoule and heat to 70°C for 16 hours.
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Isolation: Precipitate the polymer into cold methanol. Filter and dry under vacuum.
Mechanism of Action: Photocrosslinking
The defining feature of 3-VBP containing polymers is their ability to crosslink upon UV exposure. This mechanism relies on the benzophenone triplet state .
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Excitation: UV light (350–365 nm) excites the carbonyl electron from a non-bonding orbital (n) to an anti-bonding pi orbital (π*), forming the Singlet state (S₁).
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Intersystem Crossing (ISC): Rapid ISC converts S₁ to the Triplet state (T₁). The T₁ state is a diradicaloid species with high reactivity toward C-H bonds.
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Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a neighboring polymer chain or a biomolecule, forming a Ketyl radical and a Carbon radical.
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Recombination: The two radicals couple, forming a new C-C covalent bond (crosslink).
Figure 2: Photochemical mechanism of Benzophenone-mediated crosslinking. The Triplet state is the key reactive intermediate.
Applications in Drug Development & Materials
A. Key Intermediate for Ketoprofen
In drug development, 3-VBP is the immediate precursor to Ketoprofen . A palladium-catalyzed hydrocarboxylation (carbonylation) converts the vinyl group into the propionic acid moiety (2-arylpropionic acid). This route provides high regioselectivity for the branched isomer (the active drug) over the linear isomer.
B. Photoaffinity Labeling (PAL)
In proteomics, 3-VBP derivatives are used to map drug binding sites. A "photo-probe" drug molecule containing the benzophenone moiety is incubated with a target protein. Upon UV irradiation, the benzophenone covalently bonds to the nearest amino acid (via H-abstraction), permanently "tagging" the binding pocket for identification by Mass Spectrometry.
C. Hydrogels and Drug Delivery
Polymers containing 3-VBP are used to create stable hydrogels. A solution of the polymer and a drug is injected; UV irradiation cures the gel in situ or creates a crosslinked shell, controlling the diffusion rate of the therapeutic agent.
References
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PubChem. (2025).[1][4] Methanone, (3-ethenylphenyl)phenyl- Compound Summary. National Library of Medicine. [Link]
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Monteiro, A. L., et al. (2000). Transition-metal catalyzed synthesis of Ketoprofen. Journal of the Brazilian Chemical Society. [Link]
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. (Cited for mechanism of H-abstraction).
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CoPolDB. (2025). Monomer detail: Methanone, (4-ethenylphenyl)phenyl-.[5] (Used for comparative physicochemical properties of vinylbenzophenones). [Link]
Sources
- 1. Methanone, (3-ethenylphenyl)phenyl- | C15H12O | CID 10130495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-Ethylphenyl)methanol | C9H12O | CID 104659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monomer detail | Methanone, (4-ethenylphenyl)phenyl- [copoldb.jp]
